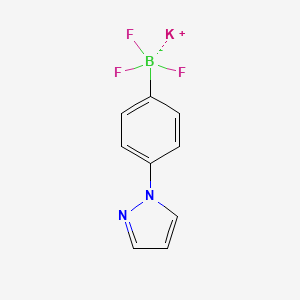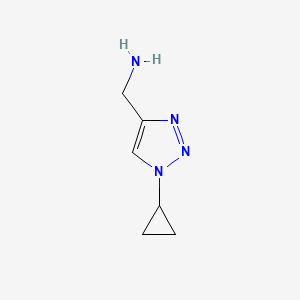
Potassium (4-(1H-pyrazol-1-yl)phenyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide is a boron-based compound that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound features a trifluoroborate group attached to a phenyl ring substituted with a pyrazolyl group, making it a valuable reagent in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide typically involves the reaction of 4-(1H-pyrazol-1-yl)phenylboronic acid with potassium fluoride and trifluoromethanesulfonic acid under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor system that maintains optimal reaction conditions. This method ensures high purity and yield of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions: Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenylboronic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding boronic acid.
Substitution: The trifluoroborate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Phenylboronic acid derivatives.
Reduction: Boronic acids.
Substitution: Various substituted boronic acids and boronate esters.
科学的研究の応用
Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Industry: The compound is used in the production of advanced materials and catalysts.
作用機序
The mechanism by which potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide exerts its effects involves its interaction with molecular targets and pathways. The trifluoroborate group enhances the electrophilicity of the boron atom, facilitating its participation in various chemical reactions. The pyrazolyl group can act as a ligand, forming complexes with transition metals, which are useful in catalysis.
類似化合物との比較
Potassium trifluoro[(1H-pyrazol-1-yl)methyl]boranuide: Similar structure but with a methyl group instead of a phenyl group.
Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)borate: Similar structure but with a methyl group on the pyrazolyl ring.
Potassium trifluoro(1H-pyrazol-4-yl)borate: Similar structure but without the phenyl group.
Uniqueness: Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide is unique due to its phenyl group, which provides additional stability and reactivity compared to its counterparts. This makes it particularly useful in organic synthesis and catalysis.
特性
分子式 |
C9H7BF3KN2 |
|---|---|
分子量 |
250.07 g/mol |
IUPAC名 |
potassium;trifluoro-(4-pyrazol-1-ylphenyl)boranuide |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15;/h1-7H;/q-1;+1 |
InChIキー |
GABJTWQZPOFYSP-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=C(C=C1)N2C=CC=N2)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)


![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)


![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)


![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
